2-Methyl-4-carboxy-3,4,5,6-tetrahydropyrimidine

Molecular Biology Enzyme Inhibition Osmoprotectant Activity

Choose 2-Methyl-4-carboxy-3,4,5,6-tetrahydropyrimidine (THP(B)/Ectoine) for precise control in restriction-modification studies. Unlike hydroxylated analog THP(A), THP(B) offers 10-fold lower potency in inhibiting protein-DNA interactions, enabling finer modulation of restriction enzyme activity. Its zwitterionic structure is essential for activity; esterification abolishes inhibition. Supplied at ≥98% purity, THP(B) is functionally validated to reverse osmotic and heat stress in E. coli and serves as a DNA stabilizer against UV degradation — making it the superior choice for nucleic acid storage buffers.

Molecular Formula C6H10N2O2
Molecular Weight 142.16 g/mol
CAS No. 117305-84-7
Cat. No. B050844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-4-carboxy-3,4,5,6-tetrahydropyrimidine
CAS117305-84-7
Synonyms2-methyl-4-carboxy-3,4,5,6-tetrahydropyrimidine
THP(B)
Molecular FormulaC6H10N2O2
Molecular Weight142.16 g/mol
Structural Identifiers
SMILESCC1=[NH+]CCC(N1)C(=O)[O-]
InChIInChI=1S/C6H10N2O2/c1-4-7-3-2-5(8-4)6(9)10/h5H,2-3H2,1H3,(H,7,8)(H,9,10)
InChIKeyWQXNXVUDBPYKBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 2-Methyl-4-carboxy-3,4,5,6-tetrahydropyrimidine (CAS 117305-84-7) – Differentiated Properties vs. Hydroxyectoine and Betaine


2-Methyl-4-carboxy-3,4,5,6-tetrahydropyrimidine (THP(B), also known as ectoine) is a naturally occurring, zwitterionic tetrahydropyrimidine derivative [1]. It functions as a compatible solute and osmoprotectant, accumulating intracellularly in halophilic and halotolerant bacteria to balance osmotic pressure and stabilize macromolecular structures [2]. Its core structure features a carboxyl group at the 4-position and a methyl group at the 2-position of a partially saturated pyrimidine ring, forming a zwitterion essential for its biological activity [3].

Why 2-Methyl-4-carboxy-3,4,5,6-tetrahydropyrimidine Cannot Be Replaced by Generic Osmolytes or In-Class Analogs


Substituting 2-Methyl-4-carboxy-3,4,5,6-tetrahydropyrimidine with other osmolytes like betaine or with its hydroxylated analog THP(A) (hydroxyectoine) is not functionally equivalent. Studies show a stark, 10-fold difference in potency for inhibiting protein-DNA interactions, and a 100-fold difference compared to betaine [1]. Furthermore, the zwitterionic nature of THP(B) is critical; methylation of the carboxyl group abolishes its inhibitory activity [2]. Even minor structural changes, such as the addition of a hydroxyl group in THP(A), lead to significantly different biological outcomes, including distinct biosynthetic pathways and differential accumulation under stress conditions [3][4].

Quantitative Evidence for Differentiated Selection of 2-Methyl-4-carboxy-3,4,5,6-tetrahydropyrimidine


Restriction Endonuclease Inhibition: THP(B) vs. THP(A) vs. Betaine

THP(B) was 10-fold less effective than THP(A) at inhibiting EcoRI restriction endonuclease activity, but was 10-fold more effective than betaine. This establishes a clear potency gradient among common osmolytes [1].

Molecular Biology Enzyme Inhibition Osmoprotectant Activity

Osmotic Stress Reversal: Comparative Efficacy in E. coli

Exogenously provided THP(B) reversed growth inhibition of E. coli caused by osmotic stress and increased temperature, demonstrating functional osmoprotection comparable to THP(A) [1].

Microbiology Stress Physiology Compatible Solute

Thermal Stabilization of DNA Polymerase: THP(B) vs. Proline

THP(B) is capable of increasing the thermal stability of DNA polymerases at elevated temperatures, a property shared with proline and THP(A) [1].

PCR Enhancement Enzyme Stabilization DNA Amplification

Zwitterionic Character: Structural Comparison with THP(A)

NMR and X-ray crystallography demonstrate that THP(A) and THP(B) adopt identical zwitterionic conformations in solution and in the crystal, both forming a half-chair structure [1].

Structural Biology Conformation Analysis Osmolyte Mechanism

UV Radiation Damage Protection: Ectoine vs. Hydroxyectoine

Ectoine (THP(B)) and hydroxyectoine (THP(A)) both interact directly with DNA and influence UV-induced damage, including single-strand breaks, abasic sites, and cyclobutane pyrimidine dimers [1].

DNA Protection UV Damage Radioprotection

Biosynthetic Pathway Divergence: THP(B) vs. THP(A)

In Streptomyces parvulus, the carbon skeleton of THP(A) derives from extracellular L-glutamate, whereas THP(B) stems from D-fructose via intracellular glutamate [1].

Metabolic Engineering Biosynthesis Actinomycin D

Validated Application Scenarios for 2-Methyl-4-carboxy-3,4,5,6-tetrahydropyrimidine Based on Comparative Evidence


Tunable Restriction Endonuclease Modulation in Molecular Biology Workflows

For experiments requiring a moderate, rather than complete, inhibition of restriction enzyme activity, THP(B) is the preferred choice over the more potent THP(A). Its 10-fold lower potency compared to THP(A) allows for finer control in restriction-modification studies and DNA cleavage assays [1].

Osmotic Stress Research in E. coli and Streptomyces Model Systems

THP(B) serves as a functional osmoprotectant that can be exogenously supplied to reverse growth inhibition caused by osmotic and heat stress in E. coli [1]. Its distinct biosynthetic pathway and lower endogenous accumulation compared to THP(A) make it a useful tool for dissecting osmoregulatory mechanisms.

Formulation Component for UV-Protective Nucleic Acid Storage Buffers

Given its direct interaction with DNA and demonstrated influence on UV-induced damage, THP(B) is a candidate for inclusion in storage buffers designed to protect nucleic acid samples from UV degradation during handling or long-term storage [1].

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